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molecular formula C31H32N2O7 B015610 5'-O-(4,4'-Dimethoxytrityl)thymidine CAS No. 40615-39-2

5'-O-(4,4'-Dimethoxytrityl)thymidine

Cat. No. B015610
M. Wt: 544.6 g/mol
InChI Key: UBTJZUKVKGZHAD-UPRLRBBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([C:24]([c:25]2[cH:26][cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]2)([c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[Cl:39])[cH:40][cH:41]1.[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][O:11][C:24]([c:23]3[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:41][cH:40]3)([c:25]3[cH:26][cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]3)[c:33]3[cH:34][cH:35][cH:36][cH:37][cH:38]3)[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(C(Cl)(c2ccccc2)c2ccc(OC)cc2)cc1
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(C(OCC2OC(n3cc(C)c(=O)[nH]c3=O)CC2O)(c2ccccc2)c2ccc(OC)cc2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([C:24]([c:25]2[cH:26][cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]2)([c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[Cl:39])[cH:40][cH:41]1.[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][O:11][C:24]([c:23]3[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:41][cH:40]3)([c:25]3[cH:26][cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]3)[c:33]3[cH:34][cH:35][cH:36][cH:37][cH:38]3)[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(C(Cl)(c2ccccc2)c2ccc(OC)cc2)cc1
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(C(OCC2OC(n3cc(C)c(=O)[nH]c3=O)CC2O)(c2ccccc2)c2ccc(OC)cc2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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